molecular formula C28H35NO5 B1245567 (1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione

(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione

Cat. No.: B1245567
M. Wt: 465.6 g/mol
InChI Key: JQLNBKBPJIXYBO-YHBIJTCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione is a complex organic molecule with a unique structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups. Common synthetic routes may involve:

    Cyclization reactions: to form the tricyclic core.

    Functional group transformations: such as hydroxylation and methylation.

    Use of protecting groups: to control the reactivity of different functional groups during the synthesis.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include:

    Scaling up the reaction conditions: used in laboratory synthesis.

    Use of continuous flow reactors: to improve reaction efficiency.

    Implementation of green chemistry principles: to reduce waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution reagents: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of halogenated compounds or amines.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example:

    Binding to enzymes: Inhibiting or activating enzyme activity.

    Interacting with receptors: Modulating signal transduction pathways.

    Affecting gene expression: Influencing the transcription and translation of specific genes.

Comparison with Similar Compounds

This compound can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:

    (1S,4E,6S,7R,8S,10E,12S,13S,15S,16S,17S)-7,13-dihydroxy-6,8,15-trimethyl-14-methylene-17-(phenylmethyl)-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10-diene-3,19-dione: .

    (1S,4E,5’R,6R,6’R,7R,8S,10S,11S,12R,14S,15S,16S,18E,20Z,22R,27S,28R,29S)-22-Ethyl-7,11,14,15-tetrahydroxy-6’- (2-hydroxy-2-methylpropyl)-5’,6,8,10,12,14,16,28,29-nonamethyl-3’,4’,5’,6’-tetrahydro-3H,9H ,13H-spiro [2,26-dioxabicyclo [23.3.1]nonacosa-4,18,20-triene-27,2’-pyran]-3,9,13-trione: .

These compounds share structural similarities but may differ in their functional groups, stereochemistry, and biological activity, making each unique in its own right.

Properties

Molecular Formula

C28H35NO5

Molecular Weight

465.6 g/mol

IUPAC Name

(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione

InChI

InChI=1S/C28H35NO5/c1-16-9-8-12-21-26(32)19(4)18(3)24-22(15-20-10-6-5-7-11-20)29-27(33)28(21,24)34-23(30)14-13-17(2)25(16)31/h5-8,10-14,16-17,21-22,24-26,31-32H,9,15H2,1-4H3,(H,29,33)/b12-8+,14-13+/t16-,17-,21-,22-,24-,25+,26+,28+/m0/s1

InChI Key

JQLNBKBPJIXYBO-YHBIJTCLSA-N

Isomeric SMILES

C[C@H]1C/C=C/[C@H]2[C@@H](C(=C([C@@H]3[C@]2(C(=O)N[C@H]3CC4=CC=CC=C4)OC(=O)/C=C/[C@@H]([C@@H]1O)C)C)C)O

Canonical SMILES

CC1CC=CC2C(C(=C(C3C2(C(=O)NC3CC4=CC=CC=C4)OC(=O)C=CC(C1O)C)C)C)O

Synonyms

cytochalasin Z8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
Reactant of Route 2
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
Reactant of Route 3
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
Reactant of Route 4
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
Reactant of Route 5
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione
Reactant of Route 6
(1S,4E,6S,7R,8S,10E,12S,13S,16S,17S)-17-benzyl-7,13-dihydroxy-6,8,14,15-tetramethyl-2-oxa-18-azatricyclo[10.7.0.01,16]nonadeca-4,10,14-triene-3,19-dione

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